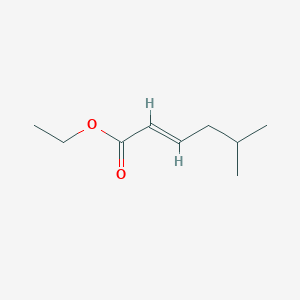

Ethyl 5-methylhex-2-enoate

概要

説明

PD 150606は、選択的な細胞透過性非ペプチドカルパイン阻害剤です。μ-カルパインとm-カルパインの両方を高い特異性で阻害する神経保護作用が知られています。 この化合物は、様々な細胞プロセスにおいて重要な役割を果たすカルパイン活性の阻害における有効性から、科学研究で広く使用されてきました .

準備方法

合成経路と反応条件

PD 150606は、複数段階の化学プロセスによって合成できます。合成は通常、4-ヨードベンズアルデヒドとチオ尿素の反応によって4-ヨードフェニルチオ尿素を生成することから始まります。 この中間体は、無水酢酸との縮合反応によって、PD 150606である3-(4-ヨードフェニル)-2-メルカプト-(Z)-2-プロペン酸を生成します .

工業生産方法

PD 150606の具体的な工業生産方法はあまり文書化されていませんが、この化合物は一般的に上記で述べた合成経路を用いて研究室で製造されています。 製造には、温度、pH、溶媒の選択など、反応条件を注意深く管理して、高純度と収率を確保する必要があります .

化学反応解析

反応の種類

PD 150606は、フェニル環上のヨウ素原子の存在により、主に置換反応を起こします。 また、酸化反応と還元反応にも関与できますが、これらはあまり一般的ではありません .

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応は通常、室温でジメチルスルホキシド(DMSO)やメタノールなどの極性溶媒中で行われます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を、酸性または塩基性条件で使用できます。

主な生成物

置換反応: 主な生成物は、ヨウ素原子が求核剤に置き換わったPD 150606の置換誘導体です。

酸化反応: 主な生成物には、メルカプト基の酸化形態が含まれます。

化学反応の分析

Types of Reactions

PD 150606 primarily undergoes substitution reactions due to the presence of the iodine atom on the phenyl ring. It can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol at room temperature.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in aprotic solvents

Major Products

Substitution Reactions: The major products are substituted derivatives of PD 150606, where the iodine atom is replaced by the nucleophile.

Oxidation Reactions: The major products include oxidized forms of the mercapto group.

Reduction Reactions: The major products include reduced forms of the carbonyl group

科学的研究の応用

PD 150606は、科学研究で幅広い用途があります。

化学: カルパイン活性の阻害とその様々な生化学経路への影響を研究するためのツールとして使用されます。

生物学: アポトーシス、細胞遊走、シグナル伝達などの細胞プロセスにおけるカルパインの役割を調べるために、細胞培養研究で使用されます。

医学: カルパイン活性が関与する神経変性疾患、虚血性損傷、その他の病状における潜在的な治療的応用が検討されています。

作用機序

PD 150606は、カルパイン活性を選択的に阻害することによって作用します。カルパインのカルシウム結合部位に結合し、酵素が活性化に必要なコンフォメーション変化を起こすのを防ぎます。 この阻害は、基質に対して非競合的であり、PD 150606は、カルパインの活性部位への基質結合と競合しません .

類似化合物との比較

PD 150606は、高い特異性と細胞透過性を持つため、カルパイン阻害剤の中ではユニークです。類似の化合物には、以下のようなものがあります。

カルペプチン: 別のカルパイン阻害剤ですが、ペプチド系阻害剤であり、特異性と透過性が異なります。

PD 158780: 類似の特性を持つ非ペプチドカルパイン阻害剤ですが、分子標的が異なります。

カルパイン阻害剤XI: PD 150606と比べて特異性が低い、広域スペクトルカルパイン阻害剤

PD 150606は、非ペプチド性、カルパインに対する高い特異性、神経保護作用により、科学研究において貴重なツールとなっています .

生物活性

Ethyl 5-methylhex-2-enoate is a compound that has garnered attention for its potential biological activity and applications in various fields, including pharmacology and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from 5-methylhex-2-enoic acid and ethanol. Its unique structure, characterized by a methyl group at the 5-position of the hexenoate chain, imparts distinct chemical properties that influence its biological interactions. The compound can be synthesized through the esterification process, where 5-methylhex-2-enoic acid reacts with ethanol under acidic conditions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. The ester group is subject to hydrolysis, which releases the corresponding acid and alcohol, potentially influencing metabolic pathways .

Interaction with Enzymes

Research indicates that this compound can inhibit calpain activity, a crucial protease involved in cellular signaling and apoptosis . By modulating calpain's function, this compound may exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Biological Studies and Findings

Several studies have investigated the biological implications of this compound:

- Calpain Inhibition : this compound has been shown to selectively inhibit μ-calpains and m-calpains, which are involved in various cellular processes. This inhibition suggests potential therapeutic applications in conditions where calpain activity is dysregulated .

- Cell Culture Studies : In vitro studies have demonstrated that this compound can affect cell viability and proliferation, indicating its role in cellular metabolism .

- Flavor and Fragrance Applications : Beyond its medicinal potential, this compound is also utilized in flavor and fragrance formulations due to its pleasant aroma profile. Its structural characteristics allow it to mimic naturally occurring compounds that activate olfactory receptors, leading to its use in sensory applications .

Comparative Analysis with Similar Compounds

Table 1 summarizes the comparative properties of this compound with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl hex-2-enoate | Lacks the methyl group at the 5-position | Limited enzyme interaction |

| Mthis compound | Methyl ester group instead of ethyl | Different metabolic pathways |

| Ethyl 5-methylhex-3-enoate | Structural variations lead to altered activity | Potentially different effects |

Neuroprotective Effects

A study highlighted the neuroprotective properties of this compound in models of neuronal injury. The compound's ability to inhibit calpain activity was linked to reduced apoptosis in neuronal cells exposed to oxidative stress . This finding supports its potential use in therapeutic strategies for neurodegenerative disorders.

Flavor Profile Analysis

In flavor chemistry research, this compound was tested alongside other esters for their olfactory responses. It demonstrated significant activity in activating specific olfactory receptors, suggesting its utility as a flavoring agent in food products .

特性

IUPAC Name |

ethyl (E)-5-methylhex-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRGZVMBYLXWTE-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-89-5 | |

| Record name | Ethyl 5-methylhex-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-methylhex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。